

3-Bromo-1-hexene CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1-hexene

Cat. No.: B13957452

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-1-hexene

This technical guide provides comprehensive information on **3-Bromo-1-hexene**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and relevant experimental protocols.

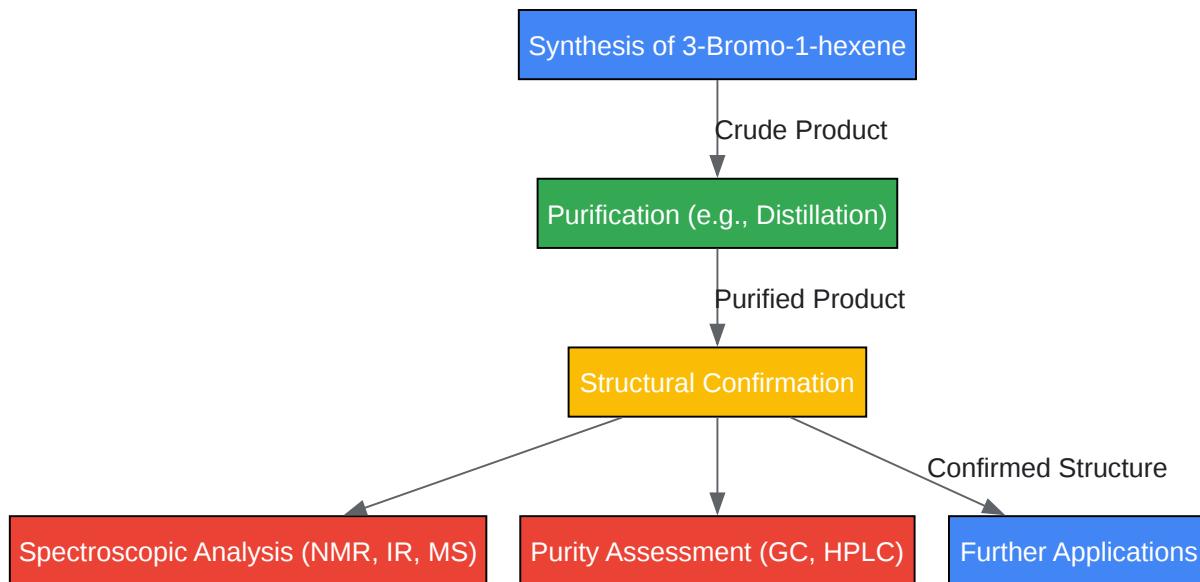
Physicochemical Properties and Identifiers

3-Bromo-1-hexene is a halogenated alkene used in various organic synthesis applications. Its key identifiers and properties are summarized below for easy reference.

Property	Value	Reference
CAS Number	54684-73-0	[1]
Molecular Formula	C6H11Br	[1]
Molecular Weight	163.06 g/mol	[1]
IUPAC Name	3-bromohex-1-ene	[1]
SMILES	CCCC(C=C)Br	[1]
InChI Key	UTVCDGRAYVLNBH- UHFFFAOYSA-N	[1]

It is important to distinguish **3-Bromo-1-hexene** from its isomers, such as 1-Bromo-3-hexene, which has different CAS numbers for its (Z) and (E) isomers (5009-31-4 and 63281-96-9, respectively).[2][3][4] The molecular weight of these isomers is approximately 163.057 g/mol . [3][5]

Experimental Protocols


A representative method for the synthesis of allylic bromides, such as **3-Bromo-1-hexene**, involves the reaction of the corresponding alcohol with a brominating agent. A general procedure is outlined below.

Synthesis of **3-Bromo-1-hexene** from 1-Hexen-3-ol

- Materials: 1-Hexen-3-ol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Sodium bicarbonate (saturated solution), Magnesium sulfate (anhydrous).
- Procedure:
 - In a round-bottom flask cooled in an ice bath, dissolve 1-Hexen-3-ol in anhydrous diethyl ether.
 - Slowly add phosphorus tribromide to the solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
 - Quench the reaction by carefully pouring the mixture over ice.
 - Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure to yield crude **3-Bromo-1-hexene**.
 - Purify the product by distillation.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like **3-Bromo-1-hexene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromohex-1-ene | C₆H₁₁Br | CID 19963847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]

- 3. 3-Hexene, 1-bromo-, (E)- | lookchem [lookchem.com]
- 4. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [3-Bromo-1-hexene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13957452#3-bromo-1-hexene-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com